5,6-Dimethyl-2,3-dihydro-1,4-oxathiine
Description
Properties
CAS No. |
107954-65-4 |
|---|---|
Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
5,6-dimethyl-2,3-dihydro-1,4-oxathiine |
InChI |
InChI=1S/C6H10OS/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3 |
InChI Key |
PTTNBODNLVGCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCCO1)C |
Origin of Product |
United States |
Q & A
Q. What are the most reliable synthetic routes for 5,6-Dimethyl-2,3-dihydro-1,4-oxathiine?
Methodological Answer: The compound can be synthesized via acid-catalyzed reactions or cyclization strategies. For example, the methyl ester of a related oxathiine-carboxylic acid derivative reacts with 1,2-ethanedithiol under acid catalysis to form dihydro-1,4-oxathiine derivatives . Retrosynthetic analysis combined with computational tools like the CAMEO program has identified two optimal pathways (A1 and B1) for synthesizing dihydro-1,4-oxathiines. These methods prioritize control over side reactions, such as undesired ring-opening or dimerization, through careful selection of catalysts (e.g., H₂SO₄ or Lewis acids) and solvents (e.g., dichloromethane or THF) .
Q. How can the structure of this compound be confirmed spectroscopically?
Methodological Answer: ¹H and ¹³C NMR are critical for structural confirmation. For example, in related oxathiine derivatives, aromatic protons appear in the δ 7.42–7.60 ppm range (multiplet), while methyl groups on the dihydro-oxathiine ring resonate as singlets near δ 2.1–2.5 ppm. ¹³C NMR signals for the oxathiine ring carbons typically fall between δ 128–157 ppm, with sulfur-adjacent carbons appearing upfield . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) further validate molecular weight and stereochemistry.
Q. What are the stability considerations for this compound under laboratory conditions?
Methodological Answer: The compound is sensitive to strong acids/bases and oxidizing agents, which can induce ring-opening or oxidation. Storage under inert atmospheres (N₂/Ar) at –20°C in amber vials is recommended to prevent degradation. Stability tests via TLC or HPLC at intervals (e.g., 24/48/72 hours) under varying pH and temperature conditions can identify decomposition thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress side products during synthesis?
Methodological Answer: Computational tools like CAMEO predict side reactions (e.g., over-alkylation or dimerization) and guide optimization. For instance, reducing reaction temperature (e.g., from 80°C to 50°C) or using milder catalysts (e.g., pyridinium p-toluenesulfonate instead of H₂SO₄) minimizes byproducts. Kinetic studies via in-situ IR or NMR monitoring can pinpoint optimal reaction times .
Q. What computational methods are effective for predicting reaction pathways of dihydro-1,4-oxathiines?
Methodological Answer: Density functional theory (DFT) calculations and CAMEO simulations are key. CAMEO evaluates retrosynthetic pathways by analyzing electron density distributions and frontier molecular orbitals to predict regioselectivity. For example, DFT studies on dichlorocarbene additions to 5,6-dimethyl-1,4-oxathiine reveal preferential attack at the sulfur-adjacent carbon, consistent with experimental outcomes .
Q. How can mechanistic insights into ring-opening reactions of this compound be applied to synthesize novel heterocycles?
Methodological Answer: Controlled ring-opening with nucleophiles (e.g., amines or thiols) or electrophiles (e.g., dichlorocarbene) generates intermediates for downstream heterocycles. For example, dichlorocarbene addition forms 2,6-dichloro-1,4-oxathiins, which can be dehydrohalogenated to unsaturated derivatives or further functionalized to yield thiazinones .
Q. What strategies enable the design of this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer: Modify substituents at positions 2, 3, 5, and 6 to probe electronic and steric effects. For example:
- Replace methyl groups with bulkier tert-butyl groups to assess steric hindrance.
- Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to study resonance effects.
Synthetic routes may involve cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, followed by biological screening (e.g., antifungal assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
